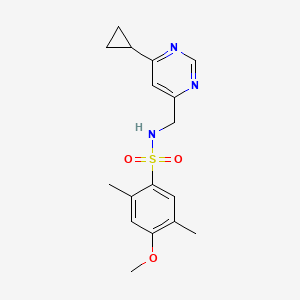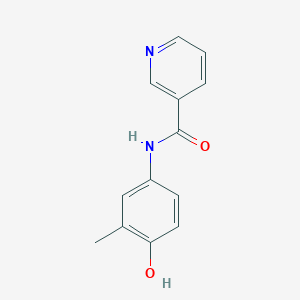
N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a carboxamide group. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the carboxamide group would result in the formation of a polar compound, which could influence its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of the pyridine and carboxamide groups. Pyridine is a basic compound and can undergo electrophilic substitution reactions. The carboxamide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide” would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For instance, the presence of a polar carboxamide group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Kinase Inhibition
One of the significant applications of related compounds involves the development of selective and orally efficacious inhibitors of the Met kinase superfamily. These compounds have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy. This class of compounds has been advanced into clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Antimicrobial Activity
Related structures have been synthesized and studied for their antimicrobial activities. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant activity against bacterial and fungal strains, displaying efficacy comparable to or even better than standard drugs (I. O. Zhuravel et al., 2005).
Histone Deacetylase Inhibition
Another application is found in the development of isotype-selective small molecule histone deacetylase (HDAC) inhibitors, which block cancer cell proliferation and induce cell-cycle arrest and apoptosis. These compounds have shown significant antitumor activity in vivo and have entered clinical trials, demonstrating their promise as anticancer drugs (Nancy Z. Zhou et al., 2008).
Crystal Chemistry and Molecular Interactions
The synthesis, characterization, and crystal chemistry of related compounds, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, have been explored. These studies provide insights into the important intermolecular interactions within these compounds, contributing to the understanding of their structural properties (J. Malone et al., 1997).
Propiedades
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-7-11(4-5-12(9)16)15-13(17)10-3-2-6-14-8-10/h2-8,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBOKLEJLGIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

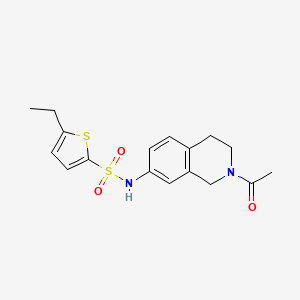
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2824757.png)
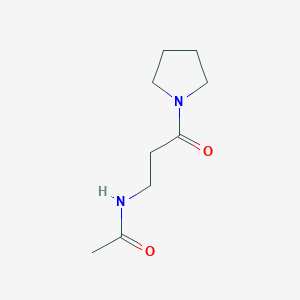
![3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid](/img/structure/B2824760.png)
![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)
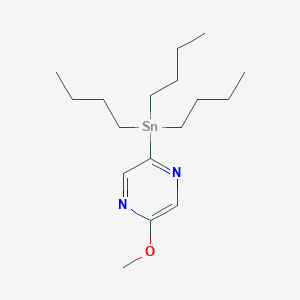

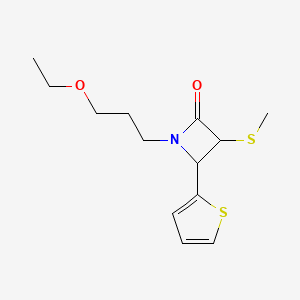
![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

